1-(3-bromophenyl)spiro[3.3]heptane
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Overview
Description
1-(3-bromophenyl)spiro[3.3]heptane is a chemical compound with the molecular formula C13H15Br. It is characterized by a spiro[3.3]heptane core, which is a unique structural motif where two cycloalkane rings are connected through a single carbon atom, forming a spiro junction. The presence of a bromophenyl group attached to the spiro[3.3]heptane core adds to its chemical diversity and potential reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)spiro[3.3]heptane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl chloride and cycloheptanone.
Formation of Spiro[3.3]heptane Core: The key step involves the formation of the spiro[3.3]heptane core. This can be achieved through a cyclization reaction where cycloheptanone is treated with a suitable reagent to form the spiro junction.
Introduction of Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where 3-bromobenzyl chloride reacts with the spiro[3.3]heptane intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)spiro[3.3]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the spiro[3.3]heptane core, leading to the formation of ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include phenyl derivatives.
Scientific Research Applications
1-(3-bromophenyl)spiro[3.3]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antiviral agents.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)spiro[3.3]heptane involves its interaction with molecular targets such as enzymes and receptors. The spiro[3.3]heptane core provides a rigid and three-dimensional structure that can fit into specific binding sites, while the bromophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: The parent compound without the bromophenyl group.
1-(3-chlorophenyl)spiro[3.3]heptane: A similar compound with a chlorine atom instead of bromine.
1-(3-fluorophenyl)spiro[3.3]heptane: A similar compound with a fluorine atom instead of bromine.
Uniqueness
1-(3-bromophenyl)spiro[3.3]heptane is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogens. The spiro[3.3]heptane core also provides a distinct three-dimensional structure that can enhance its binding affinity and selectivity for molecular targets .
Properties
IUPAC Name |
3-(3-bromophenyl)spiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br/c14-11-4-1-3-10(9-11)12-5-8-13(12)6-2-7-13/h1,3-4,9,12H,2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKGRNAVPYSQDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC2C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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